molecular formula C12H13Cl2NO4 B14723577 2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 6328-32-1

2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

Cat. No.: B14723577
CAS No.: 6328-32-1
M. Wt: 306.14 g/mol
InChI Key: RLAPKRSEFMXZNN-UHFFFAOYSA-N
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Description

2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is an organic compound with the molecular formula C₁₂H₁₃Cl₂NO₄ It is a derivative of propanoic acid and contains both chloroethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate typically involves the reaction of 2-chloroethyl chloroformate with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of 2-chloroethyl alcohol and 3-chlorophenyl carbamic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to changes in cellular processes and pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl propanoate
  • 3-Chlorophenyl carbamate
  • 2-Chloroethyl 3-chloropropanoate

Uniqueness

2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is unique due to its combination of chloroethyl and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

6328-32-1

Molecular Formula

C12H13Cl2NO4

Molecular Weight

306.14 g/mol

IUPAC Name

2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

InChI

InChI=1S/C12H13Cl2NO4/c1-8(11(16)18-6-5-13)19-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)

InChI Key

RLAPKRSEFMXZNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCCl)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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